molecular formula C8H16Cl2N2S B1396994 N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride CAS No. 1332530-52-5

N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride

Cat. No. B1396994
CAS RN: 1332530-52-5
M. Wt: 243.2 g/mol
InChI Key: OOECJZPWCALEEK-UHFFFAOYSA-N
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Description

“N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” is a compound with the molecular formula C5H10Cl2N2S . It is a derivative of 2-(Aminomethyl)-5-methylthiazole and Hydrochloric Acid . The compound has a molecular weight of 201.12 g/mol .


Molecular Structure Analysis

The molecular structure of “N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The molecules are stabilized by intramolecular O-H O and intermolecular N-H O hydrogen bonds .


Physical And Chemical Properties Analysis

“N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” has a molecular weight of 201.12 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 199.9941749 g/mol . The topological polar surface area of the compound is 67.2 Ų .

Scientific Research Applications

Anticancer Research

The thiazole moiety is a common feature in many anticancer drugs due to its ability to interact with various biological targets. Compounds like N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride can be used to synthesize novel molecules that may inhibit cancer cell growth or proliferation. The thiazole ring’s reactivity allows for the creation of compounds that can interfere with cancerous pathways or directly target tumor cells .

Antibacterial Agents

Thiazole derivatives have shown promise as antibacterial agents. The structural features of thiazoles allow them to bind to bacterial enzymes or receptors, disrupting essential bacterial functions. Research into compounds like N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride could lead to the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antidiabetic Activity

The incorporation of thiazole rings into molecules has been explored for antidiabetic properties. These compounds can act on various targets within the body to modulate blood sugar levels. By studying N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride , researchers can design molecules that may have potential use in managing diabetes through novel mechanisms of action .

Future Directions

The future directions for “N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride” and similar compounds could involve further exploration of their biological activities. Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting potential applications in the development of new drugs .

properties

IUPAC Name

N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.2ClH/c1-6(2)9-5-8-10-4-7(3)11-8;;/h4,6,9H,5H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOECJZPWCALEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNC(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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